Furan-3,4-dicarbaldehyde
Overview
Description
Furan-3,4-dicarbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and two formyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of 3,4-dimethylfuran using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. Another method involves the Vilsmeier-Haack reaction, where furan is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of furan derivatives under controlled conditions. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency and selectivity of the oxidation process. Additionally, continuous flow reactors are employed to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: Furan-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form furan-3,4-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound using reducing agents such as sodium borohydride can yield the corresponding alcohol, furan-3,4-dimethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, and other nucleophiles.
Major Products Formed:
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: Furan-3,4-dimethanol.
Substitution: Schiff bases, hydrazones.
Scientific Research Applications
Furan-3,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and polymers.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: this compound derivatives have shown promise as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its reactive formyl groups
Mechanism of Action
The mechanism of action of furan-3,4-dicarbaldehyde is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. The formyl groups can react with amino or thiol groups in proteins and enzymes, leading to the formation of Schiff bases or thioacetals. This interaction can modulate the activity of the target molecules, resulting in various biological effects. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparison with Similar Compounds
Furan-3,4-dicarbaldehyde can be compared with other furan derivatives, such as:
Furan-2,5-dicarbaldehyde: Similar in structure but with formyl groups at the 2 and 5 positions. It is used in the synthesis of polyamides and bisamines.
Furan-2-carbaldehyde (furfural): A simpler derivative with a single formyl group at the 2 position, widely used in the production of resins and as a solvent.
5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group and a formyl group, used in the synthesis of biodegradable polymers and as a precursor for various chemical reactions .
This compound is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
furan-3,4-dicarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-1-5-3-9-4-6(5)2-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZUNQVRNQWCBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472990 | |
Record name | Furan-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-25-7 | |
Record name | Furan-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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